molecular formula C16H23N B8385800 cis-2Phenyl-1-pyrrolidinocyclohexane

cis-2Phenyl-1-pyrrolidinocyclohexane

Cat. No.: B8385800
M. Wt: 229.36 g/mol
InChI Key: OVCOUMFDWWOSLZ-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-Phenyl-1-pyrrolidinocyclohexane is a cyclohexane derivative featuring a phenyl group at the 2-position and a pyrrolidine ring (a five-membered secondary amine) at the 1-position. The stereochemistry of the substituents in the cis configuration ensures that both groups occupy the same face of the cyclohexane ring, influencing its spatial arrangement and physicochemical properties.

Properties

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

1-[(1R,2R)-2-phenylcyclohexyl]pyrrolidine

InChI

InChI=1S/C16H23N/c1-2-8-14(9-3-1)15-10-4-5-11-16(15)17-12-6-7-13-17/h1-3,8-9,15-16H,4-7,10-13H2/t15-,16-/m1/s1

InChI Key

OVCOUMFDWWOSLZ-HZPDHXFCSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)C2=CC=CC=C2)N3CCCC3

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)N3CCCC3

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares cis-2-phenyl-1-pyrrolidinocyclohexane with structurally related compounds, emphasizing molecular features, solubility, and functional roles.

Structural and Functional Group Analysis

Critical Micelle Concentration (CMC) Considerations

The target compound’s secondary amine may act as a cationic surfactant under protonated conditions, but its CMC remains uncharacterized. Structural analogs with hydrophobic-aromatic groups typically show lower CMC values due to enhanced aggregation propensity .

Table 2: CMC Data for Surfactant Analogs
Compound Method CMC (mM) Reference
BAC-C12 (QAC) Spectrofluorometry 8.3
BAC-C12 (QAC) Tensiometry 8.0
Alkyltrimethylammonium Literature 0.4–8.5

Stereochemical and Pharmacological Implications

  • Stereochemistry: The cis configuration in cyclohexane derivatives is critical for biological activity. For example, cis-1-(4-hydroxycyclohexyl)-pyrrolidin-2-one may exhibit distinct binding affinities compared to its trans isomer, a phenomenon likely applicable to the target compound .
  • Biological Activity: Pyrrolidine-containing compounds often target central nervous system (CNS) receptors or enzymes. The phenyl group in cis-2-phenyl-1-pyrrolidinocyclohexane could enhance blood-brain barrier permeability, though specific activity data are unavailable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.